4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
Description
4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound featuring a pyrazolo-pyridine core with amino (-NH₂) and hydroxyl (-OH) substituents at the 4- and 3-positions, respectively, and a methyl group at the 1-position.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-amino-1-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H12N4O/c1-11-5-3-9-2-4(8)6(5)7(12)10-11/h4,9H,2-3,8H2,1H3,(H,10,12) |
InChI Key |
RKENLIDWGWQPEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CNC2)N)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell proliferation is a hallmark of the disease .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several pyrazolo-pyridine derivatives, differing in substituents and fused ring systems:
Key Observations :
- Core Modifications : Replacement of the pyrazolo[3,4-c]pyridine core with isoxazolo[5,4-c]pyridine (as in ) abolishes benzodiazepine-like activity, emphasizing the importance of the core structure in receptor binding .
Yield Considerations :
- Pyrazolo[3,4-b]pyridin-6-ones in and are synthesized in high purity using ionic liquids, suggesting efficient methodology for related compounds .
- Furo[3,4-c]pyridine derivatives () show variable yields (28–58%), highlighting challenges in sterically congested systems .
Pharmacological Profiles
- Target Compound: Hypothesized to interact with GABA or benzodiazepine receptors due to structural similarity to 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (). However, the latter failed to generalize anxiolytic effects in animal models, suggesting that minor structural changes (e.g., isoxazole vs. pyrazole) critically alter activity .
- Ethyl Analog () : Increased lipophilicity may enhance CNS penetration but reduce aqueous solubility, limiting bioavailability.
- Carboxylic Acid Derivative () : Likely exhibits improved renal clearance due to ionizable groups, making it a candidate for prodrug development .
Physicochemical Properties
- Solubility: The amino and hydroxyl groups in the target compound enhance water solubility compared to alkylated derivatives (e.g., ).
- Stability : Methyl groups generally improve oxidative stability compared to ethyl or unsaturated analogs.
- Crystallinity : Ionic liquid-mediated syntheses () yield high-purity crystals, advantageous for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
